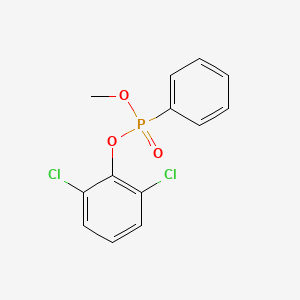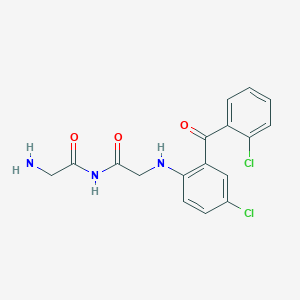![molecular formula C18H10O2 B14448652 Naphth[2,3-a]azulene-5,12-dione CAS No. 76319-75-0](/img/structure/B14448652.png)
Naphth[2,3-a]azulene-5,12-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphth[2,3-a]azulene-5,12-dione is a polycyclic aromatic compound with a unique structure that combines naphthalene and azulene moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Naphth[2,3-a]azulene-5,12-dione can be synthesized through the dehydrogenation of 5,12-dihydronaphth[2,3-a]azulenes. This process involves the reaction of 2H-cyclohepta[b]furan-2-one with 1- and 2-pyrrolidinyl-3,4-dihydronaphthalenes . Another method involves the cycloaddition of acepleiadylene-5,8-dione and o-dibromoquinodimethane generated in situ from 1,2-bis(dibromomethyl)benzene and sodium iodide .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Naphth[2,3-a]azulene-5,12-dione undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
Applications De Recherche Scientifique
Naphth[2,3-a]azulene-5,12-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of Naphth[2,3-a]azulene-5,12-dione involves its interaction with molecular targets and pathways within cells. Its effects are mediated through the modulation of specific enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with DNA and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Naphth[2,1-a]azulene
- Naphth[2,3-a]azulene, 5,12-dimethoxy
Uniqueness
Naphth[2,3-a]azulene-5,12-dione is unique due to its specific arrangement of naphthalene and azulene rings, which imparts distinct electronic and chemical properties. This uniqueness makes it valuable for applications in organic electronics and materials science .
Propriétés
Numéro CAS |
76319-75-0 |
|---|---|
Formule moléculaire |
C18H10O2 |
Poids moléculaire |
258.3 g/mol |
Nom IUPAC |
tetracyclo[8.8.0.02,8.012,17]octadeca-1,3,5,7,9,12,14,16-octaene-11,18-dione |
InChI |
InChI=1S/C18H10O2/c19-17-13-8-4-5-9-14(13)18(20)16-12-7-3-1-2-6-11(12)10-15(16)17/h1-10H |
Clé InChI |
HUHSITKSALDDRD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C(=C2C=C1)C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4,6,7,7a,7b-Hexahydrofuro[2,3,4-gh]pyrrolizine](/img/structure/B14448577.png)
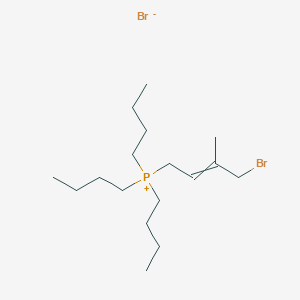
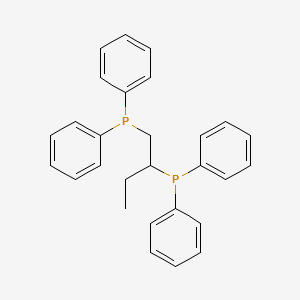

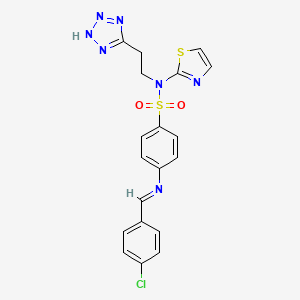
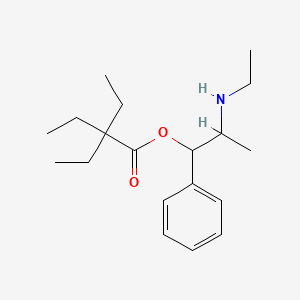
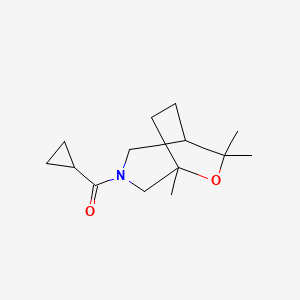
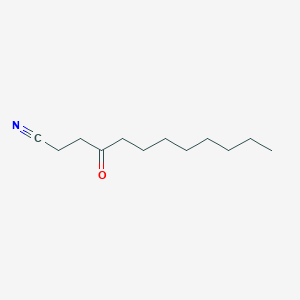
![Tributyl[(propoxyacetyl)oxy]stannane](/img/structure/B14448607.png)
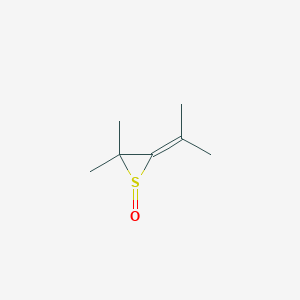

![1-Methyl-2-{[(4-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14448631.png)
